molecular formula C7H7BrClNO B15249898 2-Bromo-5-(chloromethyl)-4-methoxypyridine

2-Bromo-5-(chloromethyl)-4-methoxypyridine

Katalognummer: B15249898
Molekulargewicht: 236.49 g/mol
InChI-Schlüssel: LJXGPNTUXQJTJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)-4-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 5-(chloromethyl)-4-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at a controlled temperature to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(chloromethyl)-4-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl or heteroaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(chloromethyl)-4-methoxypyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methoxypyridine depends on its specific applicationThe presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-(chloromethyl)-4-methoxypyridine is unique due to the combination of bromine, chlorine, and methoxy groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C7H7BrClNO

Molekulargewicht

236.49 g/mol

IUPAC-Name

2-bromo-5-(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,3H2,1H3

InChI-Schlüssel

LJXGPNTUXQJTJK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.